molecular formula C14H18N4OS B6574438 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1091566-29-8

2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B6574438
CAS RN: 1091566-29-8
M. Wt: 290.39 g/mol
InChI Key: PIYNQLVEPXDZRJ-UHFFFAOYSA-N
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Description

The compound “2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide” contains several functional groups. The 1,2,4-triazole group is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . This group is often found in pharmaceuticals and agrochemicals due to its ability to bind to various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the acetamide group could potentially allow for hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions . The acetamide group could also undergo hydrolysis or other transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including this compound, have shown promising results as anticancer agents . In a study, 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .

Antimicrobial Activities

1,2,4-triazole derivatives have also been studied for their antimicrobial activities . In one study, new 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities . Some of these compounds were found to possess good or moderate activities against the test microorganisms .

Chemotherapy

Azoles, including 1,2,4-triazole derivatives, are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index . They are used for the treatment of local and systemic fungal infections, which are important problems in phytopathology and especially in medicine .

Crop Protection

Conazoles, a major class of azole-based drugs, have applications in crop protection . They are used to protect crops from various diseases .

Drug Development

1,2,4-triazole derivatives are important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Propellants and Explosives

High nitrogen containing heterocyclic systems, including 1,2,4-triazole derivatives, have been attracting increasing interest over the past decade because of their utility in various applications, such as propellants and explosives .

Mechanism of Action

Target of Action

The primary targets of this compound are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Given the targets, it is likely that it impacts pathways related to cell growth and survival. The downstream effects of these changes could include altered cell proliferation and potentially cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be varied, given its potential impact on critical cellular proteins. Depending on the specific context, this could result in slowed cell growth, induced cell death, or other changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets and is processed by the body .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or industry, studying its reactivity and stability under various conditions, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-8-5-9(2)13(10(3)6-8)16-12(19)7-20-14-15-11(4)17-18-14/h5-6H,7H2,1-4H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYNQLVEPXDZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NNC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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